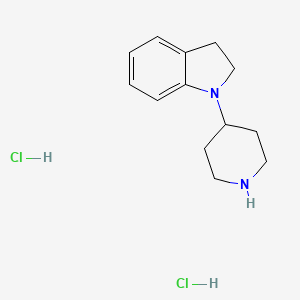

1-(4-Piperidinyl)indoline dihydrochloride

Vue d'ensemble

Description

1-(4-Piperidinyl)indoline dihydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their diverse biological activities and applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Piperidinyl)indoline dihydrochloride typically involves the condensation of indoline with piperidine under specific reaction conditions. One common method includes the use of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal, followed by heating at 190°C for 4.5 hours to yield the indole product

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as the Larock indole synthesis, which utilizes 2-iodoaniline as a starting material . This method is advantageous due to its scalability and cost-effectiveness, making it suitable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Piperidinyl)indoline dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions are prevalent due to the aromatic nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid, while reduction can produce indoline derivatives with varying degrees of saturation.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

1-(4-Piperidinyl)indoline dihydrochloride is primarily investigated for its pharmacological properties, particularly its interactions with biological receptors. Notably, it has shown activity as a ligand for the somatostatin receptor subtype 2 (sst2), functioning as a potent and selective non-peptide agonist. This interaction can modulate cellular signaling pathways that influence hormone secretion and cell proliferation .

Anticancer Activity

Recent studies have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and SH-SY5Y (neuroblastoma). For instance, at a concentration of 50 μg/mL, it exhibited approximately 50% growth inhibition in neuroblastoma cells . This suggests its potential utility in developing novel anticancer therapies.

Neuropharmacology

The compound's anticonvulsant activity has also been noted, indicating its potential for treating epilepsy. The mechanism involves modulation of neurotransmitter release through receptor interaction, which could provide therapeutic benefits in seizure control .

Biological Research

Biochemical Assays

In biological research, this compound is utilized as a probe in biochemical assays to study receptor-ligand interactions. Its ability to selectively bind to specific receptors makes it a valuable tool for elucidating signaling pathways and understanding disease mechanisms .

Binding Studies

The compound's binding affinity to various biological targets is crucial for its efficacy in clinical applications. Studies have shown that it can effectively modulate the activity of the somatostatin receptor, which plays a significant role in regulating endocrine functions and cell growth .

Synthetic Chemistry

Building Block for Synthesis

this compound serves as an important building block in the synthesis of more complex molecules. Its unique structure allows for the development of derivatives with enhanced biological activities or novel properties .

Chemical Reactions

The compound can undergo various chemical reactions such as oxidation and substitution, making it versatile in synthetic applications. For example, it can be oxidized to form derivatives with different functional groups, expanding its utility in chemical synthesis .

Case Study 1: Antiproliferative Effects

A study conducted on SH-SY5Y neuroblastoma cells revealed that treatment with this compound resulted in significant inhibition of cell proliferation. The study quantified the effects using MTT assays, demonstrating a dose-dependent response that supports further investigation into its therapeutic potential against neuroblastoma .

Case Study 2: Binding Affinity Analysis

In another investigation focused on receptor binding studies, researchers evaluated the compound's affinity for somatostatin receptors using radiolabeled ligands. The results indicated high specificity and binding affinity, underscoring the compound's potential as a lead candidate for drug development targeting endocrine disorders .

Mécanisme D'action

The mechanism of action of 1-(4-Piperidinyl)indoline dihydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . This binding can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Tryptophan: An essential amino acid and precursor to serotonin.

Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.

Uniqueness

1-(4-Piperidinyl)indoline dihydrochloride is unique due to its fused indoline-piperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

1-(4-Piperidinyl)indoline dihydrochloride is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is an indole derivative characterized by a piperidine ring attached to an indoline structure. Its molecular formula is , and it exists as a dihydrochloride salt, enhancing its solubility in biological systems. The presence of the piperidine moiety contributes to its interaction with various biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes:

- Receptor Binding : This compound exhibits high affinity for neurotransmitter receptors, particularly those involved in the modulation of neurotransmission and parasitology. It has been shown to activate glutamate-gated chloride channels (GluCl), which are critical in drug design for treating parasitic infections.

- Cell Death Induction : The activation of these channels leads to significant biological effects, including the induction of methuosis—a form of non-apoptotic cell death characterized by giant vacuole formation within cells. This mechanism is particularly relevant in studies targeting cancer and parasitic diseases .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. It disrupts bacterial cell membranes, making it effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This property positions it as a candidate for developing new antibiotics.

Anticancer Potential

In preclinical studies, derivatives of this compound have shown promising anticancer activity. For instance, certain indole derivatives have been reported to inhibit Polo-like kinase 4 (PLK4), leading to significant tumor growth inhibition in mouse models. The ability to induce methuosis in cancer cells further enhances its therapeutic potential .

Comparative Analysis with Similar Compounds

The following table compares this compound with other halogenated indole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(4-Piperidinyl)indoline | Contains piperidine; high receptor affinity | Antimicrobial, anticancer |

| 4-Bromoindoline hydrochloride | Bromine instead of chlorine; less polarizable | Similar but generally lower activity |

| 4-Chloroindoline hydrochloride | Chlorine atom; lower reactivity | Useful in organic synthesis |

| 4-Iodoindoline hydrochloride | Iodine enhances reactivity; distinct biological profile | Antimicrobial, anticancer |

The presence of iodine or other halogens significantly influences the reactivity and biological activity of these compounds, highlighting the importance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity Study : A study evaluated various indole derivatives against PLK4, revealing that some exhibited nanomolar inhibitory activity against tumor growth in mouse models. This underscores the potential for developing targeted cancer therapies using this compound .

- Antimicrobial Efficacy : Research demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, suggesting its potential as a new antimicrobial agent.

- Mechanistic Insights : Investigations into the compound's mechanism revealed that it induces cell death through methuosis, providing critical insights into how halogenated indoles can be utilized therapeutically against parasites and cancer cells .

Propriétés

IUPAC Name |

1-piperidin-4-yl-2,3-dihydroindole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12;;/h1-4,12,14H,5-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXWWGGYSSXOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.